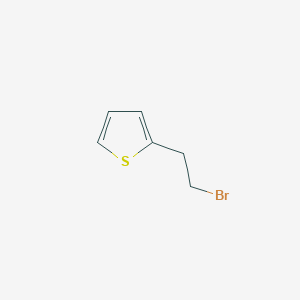

2-(2-Bromoethyl)thiophene

描述

属性

IUPAC Name |

2-(2-bromoethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELWWIIPRBECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340626 | |

| Record name | 2-(2-Bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26478-16-0 | |

| Record name | 2-(2-Bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)thiophene is a substituted thiophene derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to the thiophene ring, makes it a versatile building block for the introduction of the thienylethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-Thienyl)ethyl bromide, Thiophene, 2-(2-bromoethyl)- | [1] |

| CAS Number | 26478-16-0 | [1] |

| Molecular Formula | C₆H₇BrS | [1] |

| Molecular Weight | 191.09 g/mol | [1] |

| Boiling Point | 205.8 ± 15.0 °C (Predicted) | [2] |

| Melting Point | Not available | |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Hexane, Methanol (Slightly) | |

| Stability | Light and temperature sensitive. Store in a dark, inert atmosphere, preferably in a freezer under -20°C. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the bromination of 2-(2-thienyl)ethanol. The following protocol is adapted from a similar synthesis of 2-bromo-3-(2-hydroxyethyl)thiophene.[3]

Experimental Protocol: Synthesis from 2-(2-thienyl)ethanol

Materials:

-

2-(2-thienyl)ethanol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(2-thienyl)ethanol (1.0 equivalent) in carbon tetrachloride to create a stirred solution.

-

In several portions over a period of 15 minutes, add N-bromosuccinimide (1.0 equivalent) to the solution.

-

Allow the mixture to stir at room temperature for one hour.

-

After the reaction is complete, remove the succinimide byproduct by filtration.

-

Concentrate the filtrate in vacuo at room temperature to yield this compound as a viscous oil.

Note: Thin-layer chromatography (TLC) and mass spectral analysis can be used to monitor the reaction and confirm the purity of the product.[3]

Figure 1. Workflow for the synthesis of this compound.

Chemical Reactivity

The bromoethyl group in this compound is a versatile functional handle for various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This allows for the introduction of a variety of functional groups.

This protocol is based on the general reactivity of bromoalkanes with amines and analogous reactions of other brominated thiophenes.[4]

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Stirring apparatus

-

Heating apparatus (if necessary)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as required to drive the reaction to completion (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography if necessary.

Suzuki Cross-Coupling Reactions

The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This is a powerful method for constructing more complex molecules.[5]

This protocol is based on established methods for Suzuki cross-coupling reactions involving brominated aromatic compounds.[5]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

Stirring and heating apparatus with reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Figure 2. Key reaction pathways of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a key synthetic intermediate with a well-defined reactivity profile. Its ability to undergo nucleophilic substitution and cross-coupling reactions makes it a valuable tool for the synthesis of a diverse range of thiophene-containing compounds for applications in medicinal chemistry, materials science, and other areas of chemical research. While some of its physical properties are currently based on predictions, the provided experimental protocols for its synthesis and key reactions offer a solid foundation for its use in the laboratory.

References

- 1. This compound | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-(Bromoethyl)thiophene CAS#: 26478-16-0 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Bromoethyl)thiophene

CAS Number: 26478-16-0

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)thiophene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, synthesis, reactivity, applications, and safety protocols.

Introduction

This compound, with the CAS number 26478-16-0, is an organic compound featuring a five-membered aromatic thiophene ring substituted with a bromoethyl group.[1] The presence of the reactive bromine atom makes it a valuable intermediate in a variety of organic syntheses.[1] It is particularly noted for its role as a building block in the creation of pharmaceuticals and advanced materials, such as conductive polymers for organic electronics.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 26478-16-0 | [3][4][5] |

| Molecular Formula | C₆H₇BrS | [1][3][4] |

| Molecular Weight | 191.09 g/mol | [3][4] |

| Synonyms | 2-(2-Thienyl)ethyl Bromide | [1] |

| Appearance | Liquid | [1] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [5] |

| SMILES | BrCCC1=CC=CS1 | [4][5] |

| InChIKey | JSELWWIIPRBECO-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of 2-Bromothiophene

A common method for the synthesis of 2-Bromothiophene involves the direct bromination of thiophene.[7][8] One documented procedure involves reacting thiophene with hydrogen bromide and hydrogen peroxide.[9]

Procedure:

-

Charge a reactor equipped with a stirrer, condenser, and thermometer with thiophene, dichloroethane, and hydrobromic acid.[9]

-

While maintaining a temperature of approximately 40°C, slowly add hydrogen peroxide dropwise.[9]

-

After the addition is complete, allow the reaction to proceed for about 30 minutes.[9]

-

Monitor the reaction progress using gas chromatography to confirm the formation of 2-bromothiophene.[9]

-

Once the reaction is complete (typically when the relative content of 2-bromothiophene exceeds 95%), separate the organic layer.[9]

-

Purify the product by rectification to obtain pure 2-bromothiophene.[9]

Reactivity of this compound

The reactivity of this compound is dominated by two main features: the bromoethyl side chain and the thiophene ring itself. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of various functional groups. The thiophene ring can undergo further electrophilic substitution, although the existing side chain will influence the position of subsequent substitutions.[6]

Applications in Research and Development

This compound is a versatile building block with significant applications in both pharmaceutical development and materials science.

Drug Development

Thiophene derivatives are present in a wide range of marketed drugs, including antipsychotics, antifungals, and anti-inflammatory agents.[10] Specifically, 2-bromothiophene and its derivatives are crucial intermediates in the synthesis of antiplatelet drugs like clopidogrel and ticlopidine.[7][11][12] The thiophene moiety is often a key pharmacophore, interacting with biological targets. This compound serves as a precursor for introducing the thienylethyl group into larger, more complex molecules. For instance, it has been used in the synthesis of potent analgesics.

Materials Science

The electronic properties of the thiophene ring make it a fundamental component in the field of organic electronics.[1] Thiophene-based conductive polymers are essential for applications such as Organic Light-Emitting Diodes (OLEDs), organic solar cells, and advanced sensors.[2][11] this compound can be used to synthesize monomers that are subsequently polymerized to create these advanced materials.

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting. Below is a summary of its GHS classification and recommended safety precautions.

| Hazard Information | Details |

| Pictograms | Danger |

| GHS Hazard Statements | H227: Combustible liquid[3]H315: Causes skin irritation[3][13]H318: Causes serious eye damage[3]H335: May cause respiratory irritation[3][13] |

| Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P354+P338, P317, P321, P332+P317, P362+P364, P370+P378, P403+P233, P405, P501[3] |

First Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[13]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[13]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.[13]

-

Skin Protection: Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[13][14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[14]

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[13]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in the preparation of pharmaceuticals and the development of novel organic electronic materials underscores its importance in modern chemistry. Proper handling and adherence to safety protocols are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals utilizing this versatile chemical building block.

References

- 1. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-(Bromoethyl)thiophene | 26478-16-0 | FB151048 [biosynth.com]

- 5. 26478-16-0|this compound|BLD Pharm [bldpharm.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 8. 2-Bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 9. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 2-(2-Bromoethyl)thiophene from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 2-(2-bromoethyl)thiophene from thiophene. This key intermediate is valuable in the synthesis of various pharmaceutical compounds and functional materials. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams for enhanced clarity.

Executive Summary

The synthesis of this compound from thiophene can be effectively achieved through two principal pathways:

-

Route 1: Friedel-Crafts Acylation Pathway. This multi-step synthesis involves the initial acylation of thiophene to form 2-acetylthiophene, followed by reduction to the corresponding alcohol and subsequent bromination to yield the final product.

-

Route 2: Grignard Reaction Pathway. This alternative route begins with the bromination of thiophene to produce 2-bromothiophene. A Grignard reagent is then formed and reacted with ethylene oxide to generate thiophene-2-ethanol, which is subsequently brominated.

This guide will delve into the specific experimental methodologies for each step of these pathways, providing the necessary data for researchers to select the most suitable method based on available resources, desired yield, and safety considerations.

Route 1: Friedel-Crafts Acylation Pathway

This synthetic route offers a reliable method for the preparation of this compound through a three-step process.

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

The initial step involves the electrophilic acylation of the thiophene ring at the 2-position using an acylating agent in the presence of a Lewis acid catalyst. Stannic chloride is a preferred catalyst over aluminum chloride as it minimizes polymerization of the thiophene ring.[1]

Experimental Protocol:

In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, a solution of 16.8 g (0.2 mol) of thiophene and 15.6 g (0.2 mol) of acetyl chloride in 200 mL of dry benzene is prepared.[1] The solution is cooled to 0°C in an ice bath. While stirring vigorously, 52 g (0.2 mole) of freshly distilled stannic chloride is added dropwise over approximately 40 minutes.[1] After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid. The organic layer is separated, washed with 25 mL of water, and dried over anhydrous calcium chloride. The benzene and unreacted thiophene are removed by distillation. The residual liquid is then distilled under reduced pressure to yield 2-acetylthiophene.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | 16.8 g | 0.2 |

| Acetyl Chloride | 78.50 | 15.6 g | 0.2 |

| Stannic Chloride | 260.51 | 52 g | 0.2 |

| Benzene | 78.11 | 200 mL | - |

Table 1: Reagents for the Synthesis of 2-Acetylthiophene.

| Product | Boiling Point | Yield | Purity |

| 2-Acetylthiophene | 89-91°C / 9 mm Hg | 79-83% | - |

Table 2: Product Data for the Synthesis of 2-Acetylthiophene.[1]

Step 2: Reduction of 2-Acetylthiophene to 2-(1-Hydroxyethyl)thiophene

The ketone functional group of 2-acetylthiophene is reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

In a 250-mL flask, 12.6 g (0.1 mol) of 2-acetylthiophene is dissolved in 100 mL of ethanol. The solution is cooled in an ice bath, and 2.3 g (0.06 mol) of sodium borohydride is added portion-wise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of 50 mL of water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(1-hydroxyethyl)thiophene.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylthiophene | 126.17 | 12.6 g | 0.1 |

| Sodium Borohydride | 37.83 | 2.3 g | 0.06 |

| Ethanol | 46.07 | 100 mL | - |

Table 3: Reagents for the Synthesis of 2-(1-Hydroxyethyl)thiophene.

| Product | Yield |

| 2-(1-Hydroxyethyl)thiophene | >90% (typical) |

Table 4: Product Data for the Synthesis of 2-(1-Hydroxyethyl)thiophene.

Step 3: Bromination of 2-(1-Hydroxyethyl)thiophene to 2-(1-Bromoethyl)thiophene

The final step involves the conversion of the secondary alcohol to the corresponding alkyl bromide using a brominating agent such as phosphorus tribromide. This reaction proceeds with an inversion of configuration if a chiral center is present.

Experimental Protocol:

In a 100-mL round-bottomed flask fitted with a reflux condenser and a dropping funnel, 12.8 g (0.1 mol) of 2-(1-hydroxyethyl)thiophene is dissolved in 50 mL of anhydrous diethyl ether. The solution is cooled in an ice bath, and 9.5 g (0.035 mol) of phosphorus tribromide is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours. After cooling, the reaction mixture is poured onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-(1-bromoethyl)thiophene.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(1-Hydroxyethyl)thiophene | 128.19 | 12.8 g | 0.1 |

| Phosphorus Tribromide | 270.69 | 9.5 g | 0.035 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

Table 5: Reagents for the Synthesis of 2-(1-Bromoethyl)thiophene.

| Product | Yield |

| 2-(1-Bromoethyl)thiophene | ~60-70% (typical) |

Table 6: Product Data for the Synthesis of 2-(1-Bromoethyl)thiophene.

Route 2: Grignard Reaction Pathway

This pathway provides an alternative synthetic strategy, starting with the bromination of thiophene.

Step 1: Bromination of Thiophene to 2-Bromothiophene

Direct bromination of thiophene is highly regioselective, yielding primarily the 2-bromo derivative. Several methods exist, with variations in brominating agents and reaction conditions.

Experimental Protocol (Method A: Bromine in Carbon Tetrachloride):

To a stirred mixture of 84.1 g (1 mol) of thiophene in 300 mL of carbon tetrachloride, cooled in an ice bath, a solution of 175.8 g (1.1 mol) of bromine in 300 mL of carbon tetrachloride is added dropwise over 4 hours.[2] After the addition, the solvent is removed, and the residue is heated with 15 g of powdered sodium hydroxide for 4 hours on a steam bath. The liquid is decanted, and the solid is washed with carbon tetrachloride. Distillation of the combined liquids yields 2-bromothiophene.[2]

Experimental Protocol (Method B: Bromine and Hydrogen Peroxide in Dichloromethane):

In a 1000-mL three-necked flask, 100 g (1.19 mol) of thiophene, 300 mL of dichloromethane, 79 g (1.0 mol) of pyridine, and 48.6 g (0.5 mol) of 35% hydrogen peroxide are mixed and cooled to -10°C.[3] While stirring, 80 g (0.5 mol) of bromine is added slowly. The reaction is continued for 0.5 hours after the addition. The organic layer is separated, concentrated, and the residue is distilled under reduced pressure to give 2-bromothiophene.[3]

| Reagent (Method A) | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | 84.1 g | 1 |

| Bromine | 159.81 | 175.8 g | 1.1 |

| Carbon Tetrachloride | 153.82 | 600 mL | - |

Table 7: Reagents for the Synthesis of 2-Bromothiophene (Method A).

| Reagent (Method B) | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | 100 g | 1.19 |

| Bromine | 159.81 | 80 g | 0.5 |

| Pyridine | 79.10 | 79 g | 1.0 |

| 35% Hydrogen Peroxide | 34.01 | 48.6 g | 0.5 |

| Dichloromethane | 84.93 | 300 mL | - |

Table 8: Reagents for the Synthesis of 2-Bromothiophene (Method B).

| Product | Boiling Point | Yield (Method A) | Yield (Method B) |

| 2-Bromothiophene | 153-154°C | 55% | 88.96% |

Table 9: Product Data for the Synthesis of 2-Bromothiophene.[2][3]

Step 2: Preparation of 2-Thienylmagnesium Bromide

The Grignard reagent is prepared by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent.

Experimental Protocol:

In a flame-dried 500-mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, 12.15 g (0.5 mol) of magnesium turnings are placed. The apparatus is flushed with dry nitrogen. A small crystal of iodine can be added to initiate the reaction. A solution of 81.5 g (0.5 mol) of 2-bromothiophene in 200 mL of anhydrous diethyl ether is added dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction. The resulting gray to brown solution of 2-thienylmagnesium bromide is used directly in the next step.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromothiophene | 163.04 | 81.5 g | 0.5 |

| Magnesium | 24.31 | 12.15 g | 0.5 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

Table 10: Reagents for the Preparation of 2-Thienylmagnesium Bromide.

Step 3: Synthesis of Thiophene-2-ethanol

The Grignard reagent undergoes a nucleophilic ring-opening reaction with ethylene oxide to produce thiophene-2-ethanol after acidic workup.

Experimental Protocol:

The freshly prepared solution of 2-thienylmagnesium bromide is cooled in an ice-salt bath. Ethylene oxide (22 g, 0.5 mol), pre-condensed and weighed, is slowly bubbled into the stirred Grignard solution, ensuring the temperature does not exceed 10°C. After the addition is complete, the mixture is stirred for another hour at room temperature. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and 100 mL of 2M hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude thiophene-2-ethanol is purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Thienylmagnesium Bromide | ~187.34 | ~0.5 mol | ~0.5 |

| Ethylene Oxide | 44.05 | 22 g | 0.5 |

Table 11: Reagents for the Synthesis of Thiophene-2-ethanol.

| Product | Yield |

| Thiophene-2-ethanol | 60-70% (typical) |

Table 12: Product Data for the Synthesis of Thiophene-2-ethanol.

Step 4: Bromination of Thiophene-2-ethanol to this compound

The final step is the conversion of the primary alcohol to the target alkyl bromide.

Experimental Protocol:

In a 250-mL round-bottomed flask equipped with a reflux condenser and a dropping funnel, 64.1 g (0.5 mol) of thiophene-2-ethanol is dissolved in 150 mL of anhydrous benzene. The solution is cooled in an ice bath, and 45.1 g (0.167 mol) of phosphorus tribromide is added dropwise with stirring. After the addition, the mixture is heated at reflux for 3 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to give this compound.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-ethanol | 128.19 | 64.1 g | 0.5 |

| Phosphorus Tribromide | 270.69 | 45.1 g | 0.167 |

| Anhydrous Benzene | 78.11 | 150 mL | - |

Table 13: Reagents for the Synthesis of this compound.

| Product | Yield |

| This compound | ~70-80% (typical) |

Table 14: Product Data for the Synthesis of this compound.

Conclusion

Both the Friedel-Crafts acylation pathway and the Grignard reaction pathway offer viable routes for the synthesis of this compound from thiophene. The choice between these two methods will depend on factors such as the availability and cost of reagents, equipment, and the desired scale of the synthesis. The Friedel-Crafts route may be preferable if handling Grignard reagents and ethylene oxide is to be avoided. Conversely, the Grignard route might offer a more direct approach if 2-bromothiophene is readily available. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully implementing the chosen synthetic strategy.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)thiophene: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 2-(2-Bromoethyl)thiophene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this versatile thiophene derivative. This document includes a summary of its chemical and physical properties, a detailed, representative experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. The information is presented in a structured format with quantitative data organized into tables and a logical workflow for its synthesis visualized using the DOT language.

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The presence of a reactive bromoethyl group attached to the electron-rich thiophene ring makes it a versatile intermediate for the introduction of the 2-thienylethyl moiety into a wide range of molecules.[1] Thiophene derivatives are of significant interest due to their presence in numerous pharmaceuticals and functional organic materials. The unique electronic properties of the thiophene ring can impart desirable pharmacological or material characteristics.[1] This guide aims to provide a detailed technical resource on the fundamental aspects of this compound.

Molecular Structure and Formula

The molecular structure of this compound consists of a thiophene ring substituted at the 2-position with a bromoethyl group.

Table 1: General Molecular Information

| Property | Value |

| Molecular Formula | C₆H₇BrS[2][3] |

| Molecular Weight | 191.09 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| CAS Number | 26478-16-0[2] |

| SMILES | C1=CSC(=C1)CCBr[2] |

| InChI | InChI=1S/C6H7BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2[2] |

Structural Parameters

Precise experimental determination of the bond lengths and angles of this compound through X-ray crystallography has not been widely reported. However, computational studies using Density Functional Theory (DFT) provide reliable estimates of its geometric parameters. The following table presents calculated bond lengths and angles for the core thiophene ring and the bromoethyl substituent, based on typical values for substituted thiophenes.

Table 2: Calculated Molecular Geometry of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=C (thiophene ring) | ~1.35 Å |

| C-C (thiophene ring) | ~1.44 Å | |

| C-S (thiophene ring) | ~1.83 Å | |

| C-H (thiophene ring) | ~1.08 Å | |

| C(ring)-C(ethyl) | ~1.51 Å | |

| C-C (ethyl) | ~1.54 Å | |

| C-Br | ~1.94 Å | |

| Bond Angles (°) | C-S-C | ~92.2° |

| S-C=C | ~111.5° | |

| C=C-C | ~112.4° | |

| C(ring)-C(ethyl)-C(ethyl) | ~112.0° | |

| C(ethyl)-C(ethyl)-Br | ~110.5° |

Note: These values are estimations based on computational data for similar thiophene derivatives and may vary slightly with different calculation methods and basis sets.[4][5][6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 2-(2-thienyl)ethanol. This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a bromine atom. Phosphorus tribromide (PBr₃) is a widely used reagent for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 2-(2-thienyl)ethanol using phosphorus tribromide.

Materials:

-

2-(2-Thienyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-thienyl)ethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing compounds (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190/192 | Molecular ion [M]⁺ |

| 111 | [M - Br]⁺ |

| 97 | [Thienylmethyl]⁺ |

Data sourced from PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Thiophene H-5 | ~7.15 | dd |

| Thiophene H-3 | ~6.95 | dd | |

| Thiophene H-4 | ~6.90 | t | |

| -CH₂- (adjacent to thiophene) | ~3.30 | t | |

| -CH₂-Br | ~3.60 | t | |

| ¹³C | Thiophene C-2 | ~140 | s |

| Thiophene C-5 | ~127 | d | |

| Thiophene C-3 | ~125 | d | |

| Thiophene C-4 | ~124 | d | |

| -CH₂- (adjacent to thiophene) | ~35 | t | |

| -CH₂-Br | ~32 | t |

Note: Predicted values are in CDCl₃ and are based on known substituent effects on the thiophene ring and ethyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the alkyl bromide moiety.

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (thiophene ring) |

| ~2950-2850 | C-H stretching (ethyl chain) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~1230 | C-H in-plane bending (thiophene ring) |

| ~850-700 | C-H out-of-plane bending (thiophene ring) |

| ~600-500 | C-Br stretching |

Note: These are general ranges and the exact peak positions may vary.[7][8]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and organic materials. This technical guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic properties. The data and methodologies presented herein are intended to facilitate further research and application of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 4. jchps.com [jchps.com]

- 5. 2-(2,2-Dibromoethenyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

IUPAC name for 2-(2-Bromoethyl)thiophene

An In-depth Technical Guide to 2-(2-Bromoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physical and spectral properties, and synthesis methodologies. Furthermore, it explores its significant role as a precursor in the development of therapeutic agents, with a particular focus on its application in the synthesis of the potent analgesic, C8813. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their scientific endeavors.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a substituted thiophene derivative. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The presence of a reactive bromoethyl group makes this compound a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data

The physical and computed properties of this compound are summarized in the table below. For comparative purposes, data for the related compound 2-Bromothiophene are also included.

| Property | This compound | 2-Bromothiophene |

| Molecular Formula | C₆H₇BrS | C₄H₃BrS |

| Molecular Weight | 191.09 g/mol [1] | 163.04 g/mol [2] |

| CAS Number | 26478-16-0[1] | 1003-09-4[2] |

| Boiling Point | 205.8±15.0 °C (Predicted)[3] | 149-151 °C |

| Density | 1.529±0.06 g/cm³ (Predicted)[3] | 1.684 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.586 |

| Melting Point | Data not available | -10 °C |

| XLogP3 | 2.7 | 2.8 |

| Hydrogen Bond Donor Count | 0[1] | 0[2] |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2[4] | 0 |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the protons of the bromoethyl group. The thiophene protons would appear in the aromatic region, typically between 6.5 and 7.5 ppm, with coupling constants characteristic of a 2-substituted thiophene ring. The ethyl protons would appear as two triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR would display six distinct signals corresponding to the four carbons of the thiophene ring and the two carbons of the ethyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations of the aromatic thiophene ring, as well as C-H stretching of the aliphatic ethyl group. C-S stretching vibrations of the thiophene ring are also expected.[5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and isotopic peaks characteristic of a bromine-containing compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in a single source, a general synthetic approach can be inferred from the synthesis of related compounds and general thiophene chemistry. A plausible synthetic route starts from the commercially available 2-thiophene ethanol.

Experimental Protocol: A Representative Synthesis

The following protocol is an adaptation based on the synthesis of similar brominated thiophene derivatives.

Reaction: Conversion of 2-thiophene ethanol to this compound via a brominating agent.

Materials:

-

2-Thiophene ethanol

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., N-Bromosuccinimide with triphenylphosphine)

-

Anhydrous diethyl ether or dichloromethane as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophene ethanol in the chosen anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the brominating agent (e.g., PBr₃) dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[6] this compound serves as a valuable building block for the synthesis of pharmacologically active compounds.

Precursor to the Analgesic C8813

A significant application of this compound is in the synthesis of the novel and potent opioid analgesic, trans-4-(p-bromophenyl)-4-(dimethylamino)-1-(2-thiophen-2-yl-ethyl)-cyclohexanol, also known as C8813.[7] This compound has demonstrated significantly higher analgesic potency compared to morphine and fentanyl in preclinical studies.[7]

Mechanism of Action and Signaling Pathway of C8813

C8813 exerts its analgesic effects by acting as a high-affinity agonist for both the mu (µ) and delta (δ) opioid receptors.[7] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal activity and a reduction in pain perception.

The activation of µ and δ opioid receptors by C8813 leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Collectively, these actions suppress the transmission of nociceptive (pain) signals in the central and peripheral nervous systems.

References

- 1. This compound | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-(Bromoethyl)thiophene CAS#: 26478-16-0 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Opioid activity of C8813, a novel and potent opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Synthetic Utility of 2-(2-Bromoethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Bromoethyl)thiophene (CAS No: 26478-16-0), a key intermediate in organic synthesis and drug development. The document details its known physical and chemical characteristics, outlines a representative experimental protocol for its synthesis, and illustrates its utility as a precursor in the synthesis of more complex molecules. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physical and Chemical Properties

This compound, also known as 2-(2-thienyl)ethyl bromide, is a halogenated thiophene derivative. Its chemical structure, featuring a reactive bromoethyl group attached to the thiophene ring, makes it a versatile building block in the synthesis of a variety of compounds.[1][2] The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions.[1]

The physical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrS | [3][4] |

| Molecular Weight | 191.09 g/mol | [3][5] |

| Appearance | Colorless to Yellow Oil/Liquid | [4] |

| Boiling Point | 205.8 ± 15.0 °C (Predicted) | [4] |

| Density | 1.529 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, Hexane, and Methanol. | [4] |

| Stability | Light and temperature sensitive. | [1][2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [4] |

Experimental Protocols

Synthesis of this compound from 2-(2-Thienyl)ethanol

This two-step process involves the synthesis of the precursor 2-(2-thienyl)ethanol from 2-bromothiophene, followed by its bromination.

Step 1: Synthesis of 2-(2-Thienyl)ethanol

This procedure is adapted from methods for the Grignard reaction of 2-bromothiophene with ethylene oxide.[6]

-

Materials: 2-bromothiophene, magnesium turnings, dry diethyl ether, ethylene oxide, dilute sulfuric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a solution of 2-bromothiophene in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (2-thienylmagnesium bromide).

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Slowly bubble ethylene oxide gas through the stirred solution.

-

After the addition of ethylene oxide is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(2-thienyl)ethanol.

-

Step 2: Bromination of 2-(2-Thienyl)ethanol to this compound

This procedure is a standard method for converting alcohols to alkyl bromides using phosphorus tribromide.

-

Materials: 2-(2-thienyl)ethanol, phosphorus tribromide (PBr₃), dry diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 2-(2-thienyl)ethanol in dry diethyl ether and cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over ice and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Synthetic Utility and Reactivity

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its primary mode of reactivity is nucleophilic substitution at the carbon atom bearing the bromine atom.[1] This allows for the introduction of the 2-thienylethyl moiety into a variety of molecular scaffolds.

A notable application is in the synthesis of analgesics. For instance, 2-(2-thienyl)ethyl bromide has been used in the synthesis of the potent analgesic C8813.[1][2]

The following Graphviz diagram illustrates a generalized synthetic pathway where this compound is used as a key intermediate.

References

- 1. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene | CymitQuimica [cymitquimica.com]

- 2. 2-(2-Thienyl)ethyl Bromide | CymitQuimica [cymitquimica.com]

- 3. 2,2-(Bromoethyl)thiophene | 26478-16-0 | FB151048 [biosynth.com]

- 4. 2,2-(Bromoethyl)thiophene CAS#: 26478-16-0 [m.chemicalbook.com]

- 5. This compound | C6H7BrS | CID 566160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 2-(2-Bromoethyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for the compound 2-(2-Bromoethyl)thiophene. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These values are estimations and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.18 | dd | J ≈ 5.1, 1.2 | 1H | H5 (thiophene ring) |

| ~6.95 | dd | J ≈ 5.1, 3.5 | 1H | H4 (thiophene ring) |

| ~6.85 | dd | J ≈ 3.5, 1.2 | 1H | H3 (thiophene ring) |

| ~3.60 | t | J ≈ 7.0 | 2H | -CH₂-Br |

| ~3.30 | t | J ≈ 7.0 | 2H | Thiophene-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.5 | C2 (thiophene ring) |

| ~127.0 | C5 (thiophene ring) |

| ~125.5 | C3 (thiophene ring) |

| ~124.0 | C4 (thiophene ring) |

| ~35.0 | Thiophene-CH₂- |

| ~31.0 | -CH₂-Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic/thiophene) |

| ~2960-2850 | Medium | C-H stretching (aliphatic) |

| ~1520, ~1440 | Medium-Weak | C=C stretching (thiophene ring) |

| ~1430 | Medium | CH₂ scissoring |

| ~1240 | Medium | C-H in-plane bending (thiophene) |

| ~850, ~700 | Strong | C-H out-of-plane bending (thiophene) |

| ~650 | Medium-Strong | C-Br stretching |

| ~825 | Medium | C-S stretching (thiophene ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (Ionization Mode: Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 192/190 | High | [M]⁺ (Molecular ion) |

| 111 | Very High | [M - Br]⁺ |

| 97 | High | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

| 83 | Medium | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set the relaxation delay to 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid, the neat liquid film method is appropriate.

-

Place one drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin, uniform film.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC.

-

-

Instrument Setup:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the positively charged ions and record their m/z ratios and relative abundances.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 190 and 192).

-

Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using a combination of spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the chemical structure of this compound and its primary predicted fragmentation pathway under electron ionization.

Caption: Predicted EI-MS fragmentation pathway.

The Bromoethyl Group on a Thiophene Ring: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities.[1] Its derivatives are integral to a wide range of US FDA-approved drugs, targeting conditions from cancer and inflammation to central nervous system disorders.[1][2] The functionalization of the thiophene ring is key to modulating its physicochemical and pharmacological properties. Among the various functional groups, the 2-(2-bromoethyl) group serves as a highly reactive and versatile handle for synthetic chemists, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth analysis of the reactivity of the bromoethyl substituent on a thiophene ring. It details common reaction pathways, provides specific experimental protocols, and summarizes quantitative data to aid researchers in the strategic design and synthesis of novel thiophene-based compounds for drug discovery and development.

Core Reactivity Profile

The chemical behavior of 2-(2-bromoethyl)thiophene is primarily dictated by the C-Br bond on the ethyl side chain. Unlike a bromine atom attached directly to the aromatic ring, this primary alkyl bromide is highly susceptible to nucleophilic substitution and elimination reactions. The thiophene ring itself, being an electron-rich aromatic system, can influence the reaction environment but does not directly participate in the primary substitution/elimination mechanisms at the ethyl group.[3]

The primary reaction pathways for this compound are:

-

Nucleophilic Substitution (SN2): As a primary alkyl halide, this compound readily undergoes SN2 reactions. A wide range of nucleophiles can displace the bromide ion, making this a powerful method for introducing diverse functional groups.[4]

-

Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with or even dominate substitution. This pathway leads to the formation of 2-vinylthiophene. The choice of base, solvent, and temperature is critical in controlling the substitution vs. elimination outcome.[5]

The following diagram illustrates the competitive SN2 and E2 pathways.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Storage of 2-(2-Bromoethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-bromoethyl)thiophene. Due to its chemical structure, this compound is susceptible to degradation, particularly when exposed to light and elevated temperatures. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for assessing its stability, handling, and storage to ensure its integrity for research and development applications.

Chemical Properties and Known Stability

This compound is a halogenated thiophene derivative that serves as a versatile intermediate in organic synthesis. However, its utility is intrinsically linked to its stability. The presence of both a thiophene ring and a bromoethyl group influences its reactivity and susceptibility to degradation.

General Stability Profile:

-

Light Sensitivity: The compound is known to be sensitive to light.[1][2] Photodegradation can occur, likely involving the thiophene ring, which can absorb UV radiation.

-

Temperature Sensitivity: Exposure to elevated temperatures can lead to thermal degradation.[1][2]

-

Air Sensitivity: While not explicitly stated to be pyrophoric, handling under an inert atmosphere is recommended to prevent potential oxidation or hydrolysis, especially for long-term storage.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, adherence to strict storage and handling protocols is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C for long-term storage.[1] For short-term use, refrigeration at 4°C is an alternative. | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Light | Store in a dark place, using amber or opaque containers.[1] | Prevents photodegradation initiated by UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Protects against oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, appropriate container to prevent contamination and evaporation. | Ensures the inert atmosphere is maintained and prevents ingress of contaminants. |

Handling Precautions:

-

When handling, it is advisable to work in a well-ventilated area, preferably a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

For transfers of the liquid, use of dry, inert gas-flushed syringes and cannulas is recommended to minimize exposure to air and moisture.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the literature, potential routes can be inferred based on the chemistry of thiophenes and alkyl bromides.

A. Photodegradation: Thiophene and its derivatives are known to undergo photocatalytic degradation.[3][4][5][6] The thiophene ring can be oxidized, potentially leading to the formation of sulfoxides and subsequent ring-opening products. The presence of the bromoethyl side chain may also influence the degradation pathway.

B. Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For brominated organic compounds, this can involve the cleavage of the carbon-bromine bond to form radical intermediates. Further reactions can lead to elimination, polymerization, or other decomposition products.

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life and optimal storage conditions for this compound. The following protocol is a general guideline that can be adapted based on available analytical instrumentation.

A. Objective: To evaluate the stability of this compound under various storage conditions (temperature and light exposure) over a defined period.

B. Materials and Equipment:

-

High-purity this compound

-

Inert gas (argon or nitrogen)

-

Dry, clean amber vials with septa

-

Temperature-controlled storage chambers (freezer at -20°C, refrigerator at 4°C, and an oven for accelerated stability at, for example, 40°C)

-

Light exposure chamber (or wrapping some samples in aluminum foil for dark control)

-

Analytical instrumentation: HPLC-UV, GC-MS, or NMR spectrometer

-

Appropriate solvents for analysis (e.g., HPLC-grade acetonitrile or hexane)

C. Experimental Workflow:

D. Methodologies:

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox), aliquot the this compound into pre-cleaned and dried amber vials.

-

Ensure each vial contains enough material for a single time-point analysis to avoid repeated opening and closing.

-

Purge the headspace of each vial with an inert gas before sealing tightly with a septum cap.

-

-

Storage:

-

Place the prepared vials into the different storage chambers representing the conditions to be tested.

-

For each condition, prepare a sufficient number of vials to cover all planned time points.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC-UV): Develop a stability-indicating HPLC method. This involves selecting an appropriate column (e.g., C18) and mobile phase to separate the parent compound from potential degradation products. The UV detector can be used to quantify the amount of this compound remaining at each time point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products. A suitable temperature program and column should be chosen to achieve good separation. The mass spectra will aid in the structural elucidation of any new peaks that appear over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor for changes in the chemical structure of the compound. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

-

-

Testing Frequency:

-

Long-term studies: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated studies: Analyze samples at 0, 1, 3, and 6 months.

-

E. Data Presentation and Analysis: The quantitative data obtained from the stability study should be summarized in a table for easy comparison.

| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Appearance of Degradation Products (e.g., Peak Area %) |

| -20°C (Dark) | 0 | 99.5 | 0.1 |

| 6 | |||

| 12 | |||

| 4°C (Dark) | 0 | 99.5 | 0.1 |

| 6 | |||

| 12 | |||

| 25°C (Dark) | 0 | 99.5 | 0.1 |

| 3 | |||

| 6 | |||

| 25°C (Light) | 0 | 99.5 | 0.1 |

| 3 | |||

| 6 | |||

| 40°C (Dark) | 0 | 99.5 | 0.1 |

| 1 | |||

| 3 | |||

| 6 |

The results will allow for the determination of a recommended re-test date or shelf-life for this compound under defined storage conditions.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with the following:

-

Strong oxidizing agents: Can lead to vigorous reactions and degradation of the thiophene ring.

-

Strong bases: May promote elimination reactions (dehydrobromination) to form 2-vinylthiophene.

-

Strong reducing agents: Could potentially reduce the bromoethyl group.

By understanding the inherent stability characteristics and implementing the recommended storage, handling, and testing protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Core Reactions of 2-(2-Bromoethyl)thiophene for Drug Development Professionals

Introduction

2-(2-Bromoethyl)thiophene is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique chemical structure, featuring a reactive bromoethyl side chain attached to a thiophene ring, allows for a wide range of chemical transformations. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1][2][3] This guide provides a comprehensive overview of the core reactions involving this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows to facilitate its application in the synthesis of novel therapeutic agents. The derivatives of this compound are key intermediates in the synthesis of various classes of drugs, including kinase inhibitors and histamine receptor antagonists.[4][5][6]

Key Reactions and Applications

The primary reactivity of this compound is centered around the nucleophilic substitution of the bromide ion. This allows for the facile introduction of a variety of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The bromoethyl group of this compound is susceptible to attack by a wide range of nucleophiles, providing a straightforward method for the synthesis of diverse derivatives.

1. Synthesis of 2-(2-Azidoethyl)thiophene

The reaction with sodium azide introduces an azido group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or participate in click chemistry reactions.

2. N-Alkylation of Heterocycles

This compound is an excellent alkylating agent for various nitrogen-containing heterocycles, such as imidazole and pyrazole. These reactions are fundamental in the synthesis of many biologically active compounds. The N-alkylation of imidazoles and pyrazoles is a well-established method for the synthesis of compounds with a range of pharmacological activities.[7]

Data Presentation

The following tables summarize the quantitative data for the key reactions of this compound.

| Product | Nucleophile | Reagents and Conditions | Yield (%) | Reference |

| 2-(2-Azidoethyl)thiophene | Sodium Azide (NaN3) | DMF, 60 °C, 12 h | >95 (estimated) | General knowledge of azidation reactions |

| 1-(2-(Thiophen-2-yl)ethyl)-1H-imidazole | Imidazole | K2CO3, Acetonitrile, rt, 15 min then add alkylating agent, monitor by TLC | ~70-90 (estimated based on similar reactions) | [4] |

| 1-(2-(Thiophen-2-yl)ethyl)-1H-pyrazole | Pyrazole | Base (e.g., K2CO3 or NaH), DMF or Acetonitrile, 80 °C | ~83-99 (for similar alkylations) | [7] |

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | Reference |

| This compound | 7.18 (dd, J=5.1, 1.2 Hz, 1H), 6.95 (dd, J=5.1, 3.4 Hz, 1H), 6.89 (dd, J=3.4, 1.2 Hz, 1H), 3.65 (t, J=7.1 Hz, 2H), 3.32 (t, J=7.1 Hz, 2H) | 141.2, 127.1, 125.5, 124.0, 34.9, 31.2 | M+ = 190/192 | [8] |

| 1-(2-(Thiophen-2-yl)ethyl)-1H-imidazole | 7.60 (s, 1H), 7.20 (d, J=5.1 Hz, 1H), 7.15 (s, 1H), 6.90 (dd, J=5.1, 3.4 Hz, 1H), 6.85 (d, J=3.4 Hz, 1H), 6.80 (s, 1H), 4.25 (t, J=6.8 Hz, 2H), 3.20 (t, J=6.8 Hz, 2H) | 142.1, 137.5, 128.8, 127.3, 125.4, 124.5, 119.1, 47.9, 32.1 | M+ = 178 | [9][10] |

| 1-(2-(Thiophen-2-yl)ethyl)-1H-pyrazole | 7.55 (d, J=1.8 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.20 (dd, J=5.1, 1.2 Hz, 1H), 6.95 (dd, J=5.1, 3.4 Hz, 1H), 6.85 (dd, J=3.4, 1.2 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 4.40 (t, J=6.9 Hz, 2H), 3.30 (t, J=6.9 Hz, 2H) | 142.5, 139.4, 128.9, 127.2, 125.3, 124.3, 105.7, 51.8, 32.5 | M+ = 178 | [7] |

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the bromination of 2-ethylthiophene. However, for the purpose of this guide, we will consider this compound as the starting material. Its synthesis can be achieved through various published methods, often starting from thiophene or 2-bromothiophene.[11][12][13]

Protocol 1: Synthesis of 2-(2-Azidoethyl)thiophene

-

Materials: this compound, sodium azide (NaN3), dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of 1-(2-(Thiophen-2-yl)ethyl)-1H-imidazole

-

Materials: this compound, imidazole, potassium carbonate (K2CO3), acetonitrile.

-

Procedure:

-

To a solution of imidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).[4]

-

Stir the mixture at room temperature for 15 minutes.[4]

-

Add this compound (1.05 eq) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Synthesis of 1-(2-(Thiophen-2-yl)ethyl)-1H-pyrazole

-

Materials: this compound, pyrazole, a base (e.g., potassium carbonate or sodium hydride), a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in the chosen solvent, add the base (1.1 eq).

-

Stir the mixture at room temperature until the deprotonation is complete (if using NaH, evolution of hydrogen gas will cease).

-

Add this compound (1.05 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent.

-